molecular formula C5H4N2O2 B2379311 2H,4H,6H-furo[3,4-c]pyrazol-6-one CAS No. 504417-55-4

2H,4H,6H-furo[3,4-c]pyrazol-6-one

Cat. No.: B2379311
CAS No.: 504417-55-4
M. Wt: 124.099
InChI Key: PHNPUYVDCUKBCL-UHFFFAOYSA-N
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Description

2H,4H,6H-furo[3,4-c]pyrazol-6-one is a heterocyclic compound with a unique fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a furan ring fused to a pyrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,4H,6H-furo[3,4-c]pyrazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with furan-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2H,4H,6H-furo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2H,4H,6H-furo[3,4-c]pyrazol-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2H,4H,6H-furo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s unique structure allows it to fit into active sites of enzymes or receptors, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2H,4H,6H-furo[3,4-c]pyrazol-5-one
  • 2H,4H,6H-thieno[3,4-c]pyrazol-6-one
  • 2H,4H,6H-pyrrolo[3,4-c]pyrazol-6-one

Uniqueness

2H,4H,6H-furo[3,4-c]pyrazol-6-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1,4-dihydrofuro[3,4-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5-4-3(2-9-5)1-6-7-4/h1H,2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPUYVDCUKBCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504417-55-4
Record name 2H,4H,6H-furo[3,4-c]pyrazol-6-one
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